molecular formula C18H15ClN2O3 B5683223 (2Z)-N-(4-chlorophenyl)-2-cyano-3-(2,5-dimethoxyphenyl)prop-2-enamide

(2Z)-N-(4-chlorophenyl)-2-cyano-3-(2,5-dimethoxyphenyl)prop-2-enamide

Cat. No.: B5683223
M. Wt: 342.8 g/mol
InChI Key: FVJQSAMTTKLPKI-LCYFTJDESA-N
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Description

(2Z)-N-(4-chlorophenyl)-2-cyano-3-(2,5-dimethoxyphenyl)prop-2-enamide is an organic compound that belongs to the class of enamides It is characterized by the presence of a cyano group, a chlorophenyl group, and a dimethoxyphenyl group

Properties

IUPAC Name

(Z)-N-(4-chlorophenyl)-2-cyano-3-(2,5-dimethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O3/c1-23-16-7-8-17(24-2)12(10-16)9-13(11-20)18(22)21-15-5-3-14(19)4-6-15/h3-10H,1-2H3,(H,21,22)/b13-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVJQSAMTTKLPKI-LCYFTJDESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=C(C#N)C(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=C(/C#N)\C(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-(4-chlorophenyl)-2-cyano-3-(2,5-dimethoxyphenyl)prop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloroaniline, 2,5-dimethoxybenzaldehyde, and malononitrile.

    Condensation Reaction: The first step involves the condensation of 4-chloroaniline with 2,5-dimethoxybenzaldehyde in the presence of a base, such as sodium hydroxide, to form an imine intermediate.

    Knoevenagel Condensation: The imine intermediate is then subjected to a Knoevenagel condensation with malononitrile in the presence of a catalyst, such as piperidine, to form the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2Z)-N-(4-chlorophenyl)-2-cyano-3-(2,5-dimethoxyphenyl)prop-2-enamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group or reduce other functional groups within the molecule.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amine derivatives.

Scientific Research Applications

(2Z)-N-(4-chlorophenyl)-2-cyano-3-(2,5-dimethoxyphenyl)prop-2-enamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.

    Industry: It can be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of (2Z)-N-(4-chlorophenyl)-2-cyano-3-(2,5-dimethoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The cyano group and aromatic rings may play a role in binding to enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-N-(4-bromophenyl)-2-cyano-3-(2,5-dimethoxyphenyl)prop-2-enamide: Similar structure with a bromine atom instead of chlorine.

    (2Z)-N-(4-fluorophenyl)-2-cyano-3-(2,5-dimethoxyphenyl)prop-2-enamide: Similar structure with a fluorine atom instead of chlorine.

    (2Z)-N-(4-methylphenyl)-2-cyano-3-(2,5-dimethoxyphenyl)prop-2-enamide: Similar structure with a methyl group instead of chlorine.

Uniqueness

The uniqueness of (2Z)-N-(4-chlorophenyl)-2-cyano-3-(2,5-dimethoxyphenyl)prop-2-enamide lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs. The presence of the chlorine atom can influence its reactivity and interactions with other molecules.

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